3a,7a-Dihydroxycholanoic acid

Bile Acid Physicochemistry Micelle Formation Drug Solubilization

3a,7a-Dihydroxycholanoic acid (CAS 30634-99-2) is a dihydroxy bile acid formally described as (3α,7α,8ξ)-3,7-dihydroxycholan-24-oic acid, possessing nine of ten defined stereocentres. The compound is functionally synonymous with chenodeoxycholic acid (CDCA, CAS 474-25-9), the most potent endogenous agonist of the farnesoid X receptor (FXR), but its distinct CAS registry—retaining unspecified stereochemistry at the C-8 (A/B ring junction)—differentiates it analytically from the fully defined 5β-epimer.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 30634-99-2
Cat. No. B7805367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,7a-Dihydroxycholanoic acid
CAS30634-99-2
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
InChIKeyRUDATBOHQWOJDD-BYRKYSOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a,7a-Dihydroxycholanoic Acid (CAS 30634-99-2): Structural Identity and Analytical Reference-Standard Positioning


3a,7a-Dihydroxycholanoic acid (CAS 30634-99-2) is a dihydroxy bile acid formally described as (3α,7α,8ξ)-3,7-dihydroxycholan-24-oic acid, possessing nine of ten defined stereocentres . The compound is functionally synonymous with chenodeoxycholic acid (CDCA, CAS 474-25-9), the most potent endogenous agonist of the farnesoid X receptor (FXR), but its distinct CAS registry—retaining unspecified stereochemistry at the C-8 (A/B ring junction)—differentiates it analytically from the fully defined 5β-epimer [1]. It is classified within the dihydroxy bile acids superclass and is catalogued in the Human Metabolome Database (HMDB0000384) as a bile acid constituent detectable in human blood serum and biliary excretion [2].

Why 3a,7a-Dihydroxycholanoic Acid Cannot Be Interchanged with Other Dihydroxy Bile Acids in Analytical and Biological Workflows


In-class substitution among dihydroxy bile acids is precluded by quantifiable divergence in critical micellar concentration (CMC), aqueous solubility, lipophilicity, and nuclear receptor activation potency. Even the 7-OH epimer pair—chenodeoxycholic acid (7α) and ursodeoxycholic acid (7β)—exhibit a nearly 2-fold difference in CMC (3.6 vs. 6.4 mM) and an approximately 19-fold difference in cholesterol solubilization efficiency in model bile [1]. At the FXR receptor, the natural 5β epimer (CDCA) activates with an EC₅₀ of ~10–50 µM, whereas the 5α epimer (allochenodeoxycholic acid) shows markedly reduced potency, and the 6α-ethyl derivative obeticholic acid (OCA) is ~100-fold more potent (EC₅₀ ~99 nM) [2][3]. These differences are not marginal; they directly impact the validity of receptor activation assays, micellar drug-delivery formulations, and pharmacopoeial impurity profiling methods that rely on precise chromatographic retention-time matching.

Quantitative Differentiation Evidence for 3a,7a-Dihydroxycholanoic Acid Versus Closest Analogs


Critical Micellar Concentration (CMC): 3a,7a-Dihydroxy Substitution vs. 7β-Epimer (UDCA)

The critical micellar concentration (CMC) of the sodium salt of 3a,7a-dihydroxycholanoic acid (CDCA) is 3.6 mM, compared to 6.4 mM for its 7β-epimer ursodeoxycholic acid (UDCA), representing a 1.78-fold lower CMC and thus a higher propensity for micelle formation under identical conditions [1].

Bile Acid Physicochemistry Micelle Formation Drug Solubilization

FXR Nuclear Receptor Activation: Natural Dihydroxy Bile Acid vs. Semi-Synthetic 6α-Ethyl Analog (OCA)

3a,7a-Dihydroxycholanoic acid (CDCA) activates the farnesoid X receptor (FXR) with an EC₅₀ of approximately 10–50 µM in HepG2/CV-1 reporter gene assays [1], whereas the 6α-ethyl derivative obeticholic acid (OCA) activates FXR with an EC₅₀ of approximately 99 nM—a roughly 100-fold potency increase conferred solely by the addition of the 6α-ethyl group [2].

FXR Agonism Nuclear Receptor Pharmacology Drug Discovery

Aqueous Solubility of Protonated Form: 3a,7a-Dihydroxy vs. 3a,12a-Dihydroxy (DCA) and 3a,7a,12a-Trihydroxy (CA) Analogs

The aqueous solubility of the protonated form of 3a,7a-dihydroxycholanoic acid (CDCA) is 27 µM, compared to 28 µM for deoxycholic acid (DCA; 3α,12α-dihydroxy), 0.9 µM for its 7β-epimer UDCA, and 273 µM for the trihydroxy cholic acid (CA; 3α,7α,12α-trihydroxy). The water solubility of CDCA is thus 30-fold higher than UDCA and 10-fold lower than CA [1].

Bile Acid Solubility Formulation Development Physicochemical Profiling

Lipophilicity (logP) Ranking: 3a,7a-Dihydroxy Position Determines Intermediate Hydrophobicity Between DCA and UDCA

The logarithm of the octanol/water partition coefficient at pH 2.0 (logPHA) for 3a,7a-dihydroxycholanoic acid (CDCA) is 3.28, placing it at an intermediate hydrophobicity between deoxycholic acid (DCA; 3α,12α; logPHA = 3.50) and ursodeoxycholic acid (UDCA; 3α,7β; logPHA = 3.00) [1]. The experimentally determined lipophilicity ranking across common dihydroxy bile acids is DCA > CDCA > UDCA > HDCA [2].

Lipophilicity Membrane Permeability SAR Analysis

Cholesterol Solubilization Capacity: 3a,7a-Dihydroxy vs. 7β-Epimer (UDCA) in Model Bile

In a head-to-head model bile experiment, chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy) solubilized cholesterol to a degree approximately 19-fold greater than its 7β-epimer ursodeoxycholic acid (UDCA), despite only a single-molecule difference per micelle in aggregation number (MMW 7700 vs. 7400) [1].

Cholesterol Solubilization Gallstone Dissolution Model Bile Systems

Analytical Reference-Standard Specification: Quantifiable Purity and Characterization Package for Obeticholic Acid Impurity 7

As commercially supplied under ISO17034-certified reference standard programs (e.g., CATO C4X-11537), 3a,7a-Dihydroxycholanoic acid (Obeticholic Acid Impurity 7) is specified at >95% purity by HPLC, accompanied by a full characterization package including HPLC chromatogram, ¹H-NMR, MS, IR, and content assay [1]. Related-substance specifications for obeticholic acid API typically control this compound (as residual CDCA impurity) at ≤0.1–0.5% w/w, with a validated HPLC/UV method achieving separation of 19 related compounds in <18 minutes using XSelect CSH C18 stationary phase and acetonitrile/0.05% o-phosphoric acid gradient [2].

Pharmaceutical Impurity Profiling Reference Standards HPLC Method Validation

Defined Application Scenarios for 3a,7a-Dihydroxycholanoic Acid Where Substitution by Analogs Is Contraindicated


FXR Nuclear Receptor Baseline-Activation Assays Requiring a Reference Endogenous Agonist

In FXR transactivation screening cascades, 3a,7a-Dihydroxycholanoic acid should be used as the endogenous reference agonist at 10–50 µM to establish the 100% activation baseline, against which synthetic agonists (e.g., obeticholic acid at ~99 nM) are benchmarked . Substituting UDCA is inappropriate, as UDCA does not activate FXR, and using DCA (EC₅₀ ~19–50 µM) introduces variability from 12α-hydroxyl-dependent binding differences .

Pharmaceutical Impurity-Profiling Method Development and Batch-Release Testing for Obeticholic Acid API

3a,7a-Dihydroxycholanoic acid (Obeticholic Acid Impurity 7) serves as the system-suitability reference for HPLC methods that separate residual CDCA from obeticholic acid API, where individual impurity limits are set at ≤0.1–0.5% w/w . The validated HPLC/UV method (XSelect CSH C18, 192 nm detection, acetonitrile/phosphoric acid gradient) achieves baseline separation of this compound from the API and 18 other related substances within 18 minutes, with ICH-compliant linearity, LOQ, and selectivity .

Micelle-Based Drug-Delivery Formulation Requiring Low Critical Micellar Concentration

For solubilizing hydrophobic drug compounds via micellar encapsulation, 3a,7a-Dihydroxycholanoic acid (CMC 3.6 mM as sodium salt) provides micelle formation at nearly half the concentration required for UDCA (CMC 6.4 mM) and roughly one-third that of CA (CMC 13 mM) . Additionally, CDCA solubilizes cholesterol approximately 19-fold more efficiently than UDCA in model bile , making it the preferred bile acid excipient when high carrying capacity for lipophilic payloads is required at low surfactant concentrations.

Structure-Activity Relationship (SAR) Studies Targeting Hydrophobicity-Dependent Bile Acid Effects

In SAR studies examining the relationship between bile acid structure and membrane permeability, cytotoxicity, or receptor activation, 3a,7a-Dihydroxycholanoic acid (logPHA 3.28) occupies the optimal intermediate hydrophobicity position between DCA (logPHA 3.50) and UDCA (logPHA 3.00) . Its lipophilicity is 0.22 log units below DCA and 0.28 log units above UDCA, enabling researchers to systematically probe how incremental changes in hydroxyl position (7α vs. 7β vs. 12α) modulate biological readouts without confounding variables introduced by the additional hydroxyl group present in CA or the extreme hydrophobicity of LCA .

Quote Request

Request a Quote for 3a,7a-Dihydroxycholanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.